![molecular formula C13H11BBrFO3 B1437027 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid CAS No. 957035-10-8](/img/structure/B1437027.png)
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
Overview
Description
The compound “3-(Benzyloxy)phenylboronic acid” is a boronic acid derivative with the linear formula C6H5CH2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions, including Suzuki-Miyaura coupling and the preparation of palladium-based fluoride-derived electrophilic fluorination reagents .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid” are not available, boronic acids are typically synthesized through the reaction of organometallic compounds (such as Grignard or organolithium reagents) with borate esters .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(Benzyloxy)phenylboronic acid”, consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O) .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(Benzyloxy)phenylboronic acid”, include a melting point of 125-130 °C, a molecular weight of 228.05 g/mol, and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Sensing Applications
Boronic acids, including “3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid”, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be used to track and study the behavior of certain cells or molecules in a biological system.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used to alter the function of proteins or to study their behavior in a controlled manner.
Separation Technologies
Boronic acids are used in separation technologies . They can be used to separate specific molecules from a mixture, which is particularly useful in chemical analysis and purification processes.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They can interact with biological molecules in specific ways, which can be harnessed to develop new drugs and treatments.
Microwave Suzuki-Miyaura Coupling
“3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid” is used as a reactant for Microwave Suzuki-Miyaura coupling . This is a type of chemical reaction used to form carbon-carbon bonds, which is a key process in organic chemistry.
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
This compound is used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents . This is important in the field of medical imaging.
Synthesis of Substituted Isoindolines
“3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid” is used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction . Isoindolines are a type of organic compound that have various applications in medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst oxidizes by donating electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of complex organic structures, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Result of Action
As a participant in the suzuki-miyaura cross-coupling reaction, this compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic structures . The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid, like other boronic acids used in the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the environment, and the temperature . The reaction conditions need to be carefully controlled to ensure the efficiency and selectivity of the cross-coupling reaction.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAERYDUIJCJVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659376 | |
Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid | |
CAS RN |
957035-10-8 | |
Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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